(R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid
Overview
Description
®-2-Acetamido-2-(2-fluorophenyl)propanoic acid is a chiral compound that belongs to the class of amino acid derivatives It is characterized by the presence of an acetamido group, a fluorophenyl group, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Acetamido-2-(2-fluorophenyl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 2-fluorobenzaldehyde and ®-2-amino-3-phenylpropanoic acid.
Formation of Intermediate: The starting materials undergo a series of reactions, including condensation and reduction, to form an intermediate compound.
Acetylation: The intermediate compound is then acetylated using acetic anhydride in the presence of a base, such as pyridine, to introduce the acetamido group.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain ®-2-Acetamido-2-(2-fluorophenyl)propanoic acid in high purity.
Industrial Production Methods
In an industrial setting, the production of ®-2-Acetamido-2-(2-fluorophenyl)propanoic acid may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common.
Chemical Reactions Analysis
Types of Reactions
®-2-Acetamido-2-(2-fluorophenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Sodium methoxide in methanol under reflux conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
®-2-Acetamido-2-(2-fluorophenyl)propanoic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action.
Industrial Applications: It is used in the development of new materials and chemical processes due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ®-2-Acetamido-2-(2-fluorophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group and the fluorophenyl group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The compound may inhibit or activate certain enzymes, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- ®-2-Amino-3-(2-fluorophenyl)propanoic acid
- ®-2-Acetamido-2-phenylpropanoic acid
- ®-2-Acetamido-2-(4-fluorophenyl)propanoic acid
Uniqueness
®-2-Acetamido-2-(2-fluorophenyl)propanoic acid is unique due to the presence of both the acetamido group and the 2-fluorophenyl group, which confer specific chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, making it a valuable candidate for drug development.
Properties
IUPAC Name |
(2R)-2-acetamido-2-(2-fluorophenyl)propanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO3/c1-7(14)13-11(2,10(15)16)8-5-3-4-6-9(8)12/h3-6H,1-2H3,(H,13,14)(H,15,16)/t11-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBKHMUVRKAWKKJ-LLVKDONJSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C)(C1=CC=CC=C1F)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@](C)(C1=CC=CC=C1F)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70717774 | |
Record name | (2R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70717774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
267401-33-2 | |
Record name | (2R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70717774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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